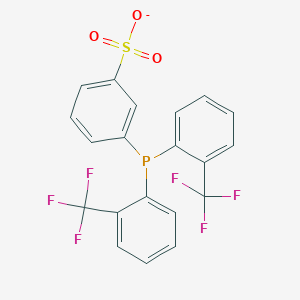
4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,2-trifluoroethylbenzene with nitrating agents to form a nitro derivative, which is then reduced to the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The amino groups can form hydrogen bonds with biological targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzene-1,4-diamine
- 4-(Trifluoromethyl)benzene-1,2-diamine
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
4-(2,2,2-Trifluoroethyl)benzene-1,3-diamine is unique due to the specific positioning of the trifluoroethyl group and the amino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)4-5-1-2-6(12)3-7(5)13/h1-3H,4,12-13H2 |
InChIキー |
JCQWBFYNNRUQFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)

